Dinaphthalen-2-yl butanedioate
Description
Dinaphthalen-2-yl butanedioate (CAS 142348-34-3) is a diester derivative of butanedioic acid (succinic acid), where both carboxylic acid groups are esterified with naphthalen-2-ol. This compound is characterized by its two aromatic naphthalen-2-yl substituents, which confer unique physicochemical properties, including enhanced hydrophobicity and stability compared to aliphatic esters. It is primarily utilized in pharmaceutical and specialty chemical industries as an intermediate for synthesizing complex molecules.
Key Specifications (from commercial data):
| Product ID | Brand | Purity | Available Quantity | Price |
|---|---|---|---|---|
| P16913491 | Aito | 95% | 1g | Inquire |
Synthesis of this compound involves esterification of succinic acid with naphthalen-2-ol under acidic or enzymatic catalysis. Industrial production by companies like Aito Chem leverages advanced facilities compliant with pharmaceutical standards (e.g., Merck audits), ensuring scalability from milligram to ton quantities .
Properties
CAS No. |
142348-34-3 |
|---|---|
Molecular Formula |
C24H18O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
dinaphthalen-2-yl butanedioate |
InChI |
InChI=1S/C24H18O4/c25-23(27-21-11-9-17-5-1-3-7-19(17)15-21)13-14-24(26)28-22-12-10-18-6-2-4-8-20(18)16-22/h1-12,15-16H,13-14H2 |
InChI Key |
OVSBPNWXOOMWPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CCC(=O)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dinaphthalen-2-yl butanedioate typically involves the esterification of butanedioic acid with naphthalene-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Dinaphthalen-2-yl butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalene compounds, which have diverse applications in organic synthesis and materials science .
Scientific Research Applications
Dinaphthalen-2-yl butanedioate has several scientific research applications:
Mechanism of Action
The mechanism by which dinaphthalen-2-yl butanedioate exerts its effects is primarily through its interaction with molecular targets in electronic devices. In OLEDs, for example, the compound acts as an electron transport material, facilitating the movement of electrons through the device and enhancing its efficiency and stability . The pathways involved include the formation of charge-transfer complexes and the stabilization of excited states .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl Butanedioate (Diethyl Succinate)
Diethyl butanedioate (CAS 123-25-1) is a simpler aliphatic ester of succinic acid. Unlike dinaphthalen-2-yl butanedioate, its ethyl substituents render it more volatile and soluble in polar solvents. It is widely employed in food and fragrance industries due to its fruity odor.
Key Differences:
| Property | This compound | Diethyl Butanedioate |
|---|---|---|
| Molecular Formula | C₂₄H₁₈O₄ | C₈H₁₄O₄ |
| Molecular Weight | 370.40 g/mol | 174.19 g/mol |
| Substituents | Naphthalen-2-yl (aromatic) | Ethyl (aliphatic) |
| Volatility | Low | High |
| Primary Applications | Pharmaceuticals, intermediates | Flavoring agents, fragrances |
Research Findings:
- Diethyl butanedioate exhibits concentration-dependent roles in wine flavor profiles. Studies show its levels vary with vineyard treatments (e.g., apical defoliation), influencing sensory attributes like fruitiness .
- This compound lacks direct flavor applications due to its low volatility but is favored in drug synthesis for its aromatic rigidity, which enhances binding affinity in target molecules .
Diphenyl Butanedioate (Diphenyl Succinate)
Compared to this compound:
- Structural Similarity : Both feature aromatic ester groups.
- Key Difference : Phenyl groups in diphenyl succinate are smaller and less hydrophobic than naphthyl groups, reducing steric hindrance in polymer applications.
Biological Activity
Dinaphthalen-2-yl butanedioate, a compound featuring two naphthalene moieties linked by a butanedioate group, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including experimental findings, mechanisms of action, and potential applications.
This compound can be described structurally as follows:
- Chemical Formula : CHO
- Molecular Weight : 290.30 g/mol
- IUPAC Name : 2,2'-dinaphthalen-2-yl butanedioate
The compound's structure facilitates various chemical reactions, such as oxidation and substitution, which can lead to derivatives with enhanced biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that its derivatives exhibit:
- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics.
- Anticancer Properties : Preliminary studies indicate that this compound and its derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), prostate (PC-3), and liver (HepG2) cancers .
Anticancer Activity
A study evaluated the anticancer effects of this compound on several cancer cell lines. The results indicated varying levels of cytotoxicity:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 10 ± 1.5 |
| This compound | MDA-MB-231 | 8 ± 0.5 |
| This compound | PC-3 | 15 ± 2.0 |
| This compound | HepG2 | 12 ± 1.0 |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .
Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight the compound's potential as an antimicrobial agent.
Case Study 1: Cancer Cell Line Sensitivity
A comprehensive investigation into the sensitivity of different cancer cell lines to this compound revealed that MDA-MB-231 cells exhibited the highest sensitivity, with an IC value significantly lower than that of other tested lines. This suggests a targeted approach could be beneficial for breast cancer therapies.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, this compound was tested against clinical isolates of Staphylococcus aureus. The compound showed promising results in reducing bacterial load in vitro, paving the way for further development into therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dinaphthalen-2-yl butanedioate, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via esterification using naphthol derivatives and succinic anhydride. A typical procedure involves dissolving 2-naphthol (20 mmol) in DMF with a base like K₂CO₃ to generate the oxyanion, followed by reaction with the anhydride. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1). Purification via column chromatography (silica gel, gradient elution) ensures high purity. Yield optimization may require controlled temperature (60–80°C) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with aromatic protons appearing as multiplet signals (δ 7.2–8.5 ppm). Fourier-Transform Infrared (FTIR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection validates purity (>98%). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 386 [M⁺]) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Store in airtight containers away from light. Toxicity data should be cross-referenced with naphthalene derivatives, as prolonged exposure may affect respiratory systems .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Perform Differential Scanning Calorimetry (DSC) under controlled heating rates (e.g., 5–10°C/min) and inert atmospheres (N₂/Ar). Compare results with Thermogravimetric Analysis (TGA) to distinguish decomposition phases. Replicate conflicting studies while standardizing parameters (sample mass, crucible type). Statistical tools like ANOVA can identify significant variables (e.g., moisture content, impurities) .
Q. What computational strategies are suitable for modeling the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G** basis set) predict HOMO-LUMO gaps and charge distribution. Molecular Dynamics (MD) simulations (AMBER force field) assess conformational stability in solvent environments. Validate computational models against experimental UV-Vis spectra and X-ray crystallography data .
Q. How can researchers optimize reaction conditions to improve yields in large-scale synthesis without compromising purity?
- Methodological Answer : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent polarity, temperature). For example, a fractional factorial design can identify critical factors. Scale-up trials should employ continuous flow reactors for better heat/mass transfer. Monitor intermediates via in-situ FTIR to minimize side reactions .
Q. What methodologies are recommended for studying the environmental degradation pathways of this compound?
- Methodological Answer : Conduct photolysis experiments (UV light, λ = 254–365 nm) in aqueous/organic solvents, analyzing degradation products via LC-MS. Aerobic and anaerobic microbial degradation studies (using soil slurries) can identify biotic pathways. Quantify half-lives using pseudo-first-order kinetics models. Compare results with structurally similar esters (e.g., dibutyl phthalate) for mechanistic insights .
Methodological Guidelines for Data Analysis and Communication
- Resolving Data Contradictions : Replicate experiments with strict variable controls. Use meta-analysis frameworks to assess publication bias or methodological heterogeneity. Cross-validate findings with orthogonal techniques (e.g., NMR vs. XRD for structural confirmation) .
- Literature Review : Systematically categorize studies by synthesis routes, characterization methods, and application contexts. Use tools like PRISMA flow diagrams to map evidence gaps and justify novel hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
